4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate
Overview
Description
4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring.
Preparation Methods
The synthesis of 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the reaction of 4-bromo-2-nitroanisole with hydrazine hydrate, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized benzoxadiazoles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and organometallic reagents for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, in biological applications, it may act as a fluorescent probe by binding to specific biomolecules and altering their fluorescence properties .
Comparison with Similar Compounds
4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate can be compared with other benzoxadiazole derivatives, such as:
4-Bromo-2,1,3-benzoxadiazole: Lacks the methoxy group, leading to different reactivity and applications.
5-Methoxy-2,1,3-benzoxadiazole:
4-Bromo-5-methyl-2,1,3-benzoxadiazole: Substitution of the methoxy group with a methyl group alters its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-bromo-5-methoxy-1-oxido-2,1,3-benzoxadiazol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c1-12-5-3-2-4-7(6(5)8)9-13-10(4)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLHPRHSQDINCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NO[N+](=C2C=C1)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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